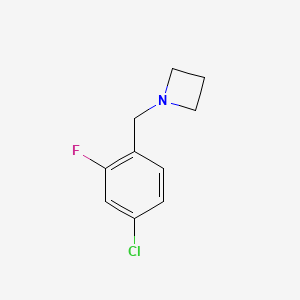
1-(4-Chloro-2-fluorobenzyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-2-fluorobenzyl)azetidine is a heterocyclic organic compound that features a four-membered azetidine ring substituted with a 4-chloro-2-fluorobenzyl group Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-fluorobenzyl)azetidine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 4-chloro-2-fluorobenzylamine with an azetidine precursor under basic conditions can yield the desired product. Another method involves the use of radical strain-release photocatalysis, where azabicyclo[1.1.0]butanes are used as starting materials .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chloro-2-fluorobenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the halogenated positions
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted benzyl derivatives
Aplicaciones Científicas De Investigación
1-(4-Chloro-2-fluorobenzyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-2-fluorobenzyl)azetidine involves its interaction with specific molecular targets. The azetidine ring’s strain and the presence of the 4-chloro-2-fluorobenzyl group contribute to its reactivity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. Detailed studies on its molecular targets and pathways are ongoing .
Comparación Con Compuestos Similares
- 1-(2-Chloro-4-fluorobenzyl)azetidine
- 1-(5-Bromo-2-fluorobenzyl)azetidine
- 1-(4-Chloro-2-fluorobenzyl)piperidine
Uniqueness: 1-(4-Chloro-2-fluorobenzyl)azetidine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activity. Compared to other azetidine derivatives, it offers a unique combination of electronic and steric effects, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C10H11ClFN |
|---|---|
Peso molecular |
199.65 g/mol |
Nombre IUPAC |
1-[(4-chloro-2-fluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11ClFN/c11-9-3-2-8(10(12)6-9)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |
Clave InChI |
OXPKYRKMDMCTHG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)CC2=C(C=C(C=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13682924.png)


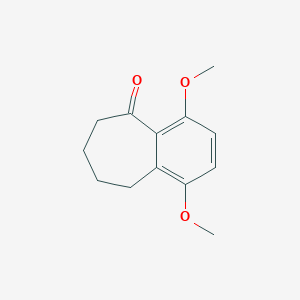
![4-[(5-Bromopentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13682942.png)
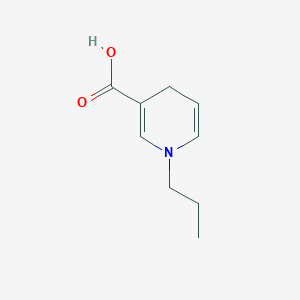

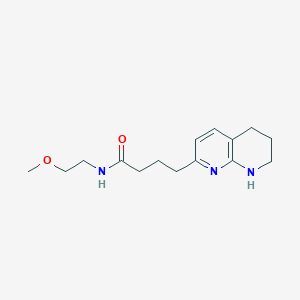
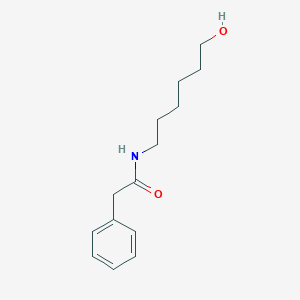


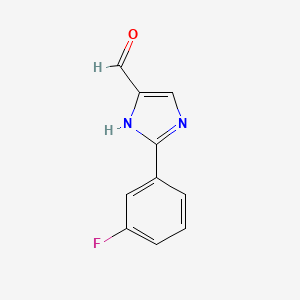

![2-Azabicyclo[3.2.1]octan-3-one](/img/structure/B13683013.png)
